2-Chloro-5-(trifluoromethyl)phenyl isocyanate CAS number
2-Chloro-5-(trifluoromethyl)phenyl isocyanate CAS number
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate (CAS No. 50528-86-4), a versatile and highly reactive chemical intermediate. We will delve into its fundamental physicochemical properties, synthesis, and core reactivity, with a particular focus on its applications in drug discovery, agrochemical development, and polymer science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering field-proven insights and detailed experimental protocols to support practical application and innovation.
Introduction and Strategic Importance
2-Chloro-5-(trifluoromethyl)phenyl isocyanate is an aromatic isocyanate distinguished by its unique substitution pattern: a chloro group and a trifluoromethyl (CF₃) group. This specific arrangement of electron-withdrawing groups on the phenyl ring significantly influences the compound's reactivity and the properties of its derivatives. The Chemical Abstracts Service (CAS) has assigned the number 50528-86-4 to this compound.[1][2][3][4]
The strategic importance of this molecule stems from two core features:
-
The Isocyanate Group (-N=C=O): This functional group is a powerful electrophile, highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, allowing for the facile formation of stable urea, carbamate, and thiocarbamate linkages, which are prevalent in biologically active molecules.[5]
-
The Trifluoromethyl Group (-CF₃): The inclusion of a CF₃ group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][6] This group can significantly improve the efficacy and pharmacokinetic profile of a drug candidate.[1][6]
Consequently, 2-Chloro-5-(trifluoromethyl)phenyl isocyanate serves as a critical building block in the synthesis of novel compounds across various sectors, including pharmaceuticals, crop protection, and advanced materials.[1][5][7]
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory or industrial setting. The key properties of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 50528-86-4 | [1][3][4] |
| Molecular Formula | C₈H₃ClF₃NO | [1][3][5] |
| Molecular Weight | 221.56 g/mol | [1][3][5] |
| Appearance | Colorless to light yellow clear liquid | [1][4] |
| Boiling Point | 64 °C at 5 mmHg (0.7 kPa) | [1][5] |
| Density | 1.46 g/mL | [1][5] |
| Refractive Index (n20/D) | ~1.49 | [1][4] |
| Purity | ≥96-98% (GC) | [1][3] |
| Synonyms | 1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene, Isocyanic acid 2-chloro-5-(trifluoromethyl)phenyl ester | [1][2][3] |
Key Structural Insights: The combination of the chlorine and trifluoromethyl groups makes the aromatic ring electron-deficient, which in turn increases the electrophilicity of the isocyanate carbon, enhancing its reactivity towards nucleophiles. The compound is noted to be moisture-sensitive, a common characteristic of isocyanates which readily react with water.[4][8]
Synthesis and Core Reactivity
General Synthesis Pathway
Isocyanates are typically synthesized from the corresponding primary amine. A common and effective laboratory and industrial method involves the reaction of the parent aniline, 2-Chloro-5-(trifluoromethyl)aniline, with phosgene or a phosgene equivalent like triphosgene. The reaction proceeds via a carbamoyl chloride intermediate which then eliminates hydrogen chloride upon heating to yield the isocyanate.
Caption: General synthesis of the target isocyanate from its aniline precursor.
Core Reactivity: Nucleophilic Addition
The utility of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate is dominated by the electrophilic nature of the central carbon atom in the -N=C=O group. It readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, most commonly amines and alcohols.
-
Reaction with Amines: Forms substituted ureas. This is a fundamental reaction in the synthesis of many pharmaceuticals, including kinase inhibitors.
-
Reaction with Alcohols: Forms carbamates (urethanes). This linkage is crucial for producing specialized polymers and other functional materials.
Caption: Core reaction pathways with common nucleophiles.
Applications in Research and Development
Pharmaceutical Synthesis
This reagent is a valuable tool for medicinal chemists aiming to create complex molecular architectures.[1] The formation of the urea linkage is particularly significant. For instance, the multi-kinase inhibitor drug Sorafenib, used in cancer therapy, contains a urea moiety formed by reacting an aniline with a substituted phenyl isocyanate, specifically 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[6] This highlights the critical role of this class of reagents in constructing molecules that target specific biological pathways to improve drug efficacy.[1][7]
Agrochemicals
In the agrochemical industry, the compound serves as an intermediate for synthesizing potent herbicides and pesticides.[1][5] The urea and carbamate derivatives often exhibit significant biological activity.[5] The presence of the trifluoromethyl group can enhance the lipophilicity of the final product, improving its penetration into target organisms and overall effectiveness.[1]
Polymer Chemistry and Material Science
As a building block for specialized polymers, 2-Chloro-5-(trifluoromethyl)phenyl isocyanate can impart unique properties such as increased thermal stability, chemical resistance, and durability.[1] These fluorinated aromatic segments are desirable in the formulation of high-performance coatings, adhesives, and other advanced materials designed to withstand harsh environmental conditions.[1][5]
Experimental Protocol: Synthesis of a Substituted Urea
The following protocol provides a self-validating system for the synthesis of a N-aryl-N'-alkyl urea, a common application of this isocyanate.
Objective: To synthesize N-[2-Chloro-5-(trifluoromethyl)phenyl]-N'-(propan-2-yl)urea.
Materials:
-
2-Chloro-5-(trifluoromethyl)phenyl isocyanate (1.0 eq)
-
Isopropylamine (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of a substituted urea.
Step-by-Step Methodology:
-
System Preparation: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: Dissolve 2-Chloro-5-(trifluoromethyl)phenyl isocyanate (1.0 equivalent) in anhydrous DCM and add it to the flask. Cool the solution to 0 °C using an ice bath.
-
Nucleophile Preparation: In a separate flask, dissolve isopropylamine (1.05 equivalents) in a small volume of anhydrous DCM.
-
Controlled Addition: Transfer the amine solution to the dropping funnel and add it dropwise to the stirred isocyanate solution over 15-20 minutes. Causality Note: A slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting isocyanate is consumed.
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl and brine, then dry it over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Safety, Handling, and Storage
Authoritative Grounding: 2-Chloro-5-(trifluoromethyl)phenyl isocyanate is a hazardous chemical and must be handled with extreme care.[9][10]
-
Toxicity: The compound is classified as fatal if inhaled and harmful if swallowed.[8][9][10] It is a lachrymator, meaning it causes tears.[5][9]
-
Corrosivity and Irritation: It causes serious eye damage and skin irritation.[9][10] It may also cause an allergic skin reaction and respiratory irritation.[2][8]
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[9][11] Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat, is mandatory.[10] In case of inadequate ventilation, respiratory protection should be worn.[2]
-
Storage: The compound is moisture-sensitive.[4][8] It should be stored in a tightly sealed container under an inert gas (e.g., Nitrogen) in a cool (2-8 °C), dry, and well-ventilated area.[1][5][8]
Conclusion
2-Chloro-5-(trifluoromethyl)phenyl isocyanate is a high-value chemical intermediate whose utility is defined by the synergistic interplay of its reactive isocyanate group and the property-enhancing trifluoromethyl substituent. Its role as a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers is well-established. Proper understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers and developers to leverage this powerful reagent to its full potential in creating novel and functional molecules.
References
-
2-Chloro-5-(trifluoromethyl)phenyl isocyanate - LookChem. [Link]
-
2-Chloro-5-(trifluoromethyl)phenyl isocyanate - SMU. [Link]
-
2-Chloro-5-(trifluoromethyl)phenyl Isocyanate - MySkinRecipes. [Link]
-
2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL ISOCYANIDE 601465-68-3 wiki. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]
-
2-Chloro-5-(trifluoromethyl)phenyl isocyanate - Oakwood Chemical. [Link]
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